5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid
Description
This compound is a thiophene-based carboxylic acid derivative featuring a chloro substituent at position 5 and an Fmoc-protected aminomethyl group at position 3. Key characteristics include:
- Molecular Formula: C₂₁H₁₆ClNO₄S
- Molecular Weight: 413.88 g/mol
- Purity: 95% (as per commercial specifications) . Its thiophene core contributes aromaticity and electronic properties distinct from benzene or heterocyclic scaffolds like pyran or cyclohexane.
Properties
IUPAC Name |
5-chloro-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c22-19-12(9-18(28-19)20(24)25)10-23-21(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-9,17H,10-11H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJNHUUJKDPNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(SC(=C4)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid (CAS Number: 2174002-02-7) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's molecular characteristics, biological activities, and relevant research findings.
Molecular Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 413.9 g/mol. Its structure includes a thiophene ring, a chlorinated carbon, and a fluorenylmethoxycarbonyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 413.9 g/mol |
| CAS Number | 2174002-02-7 |
Anticancer Activity
Recent studies have indicated that compounds containing thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and other malignancies.
- Mechanism of Action : The compound is believed to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is comparable to that of established chemotherapeutic agents like combretastatin A-4 (CA-4), which also targets the colchicine-binding site on tubulin .
- In Vitro Studies : In vitro studies demonstrated that compounds structurally related to this compound exhibited IC values ranging from 10 to 33 nM in MCF-7 cells, indicating potent antiproliferative activity .
- Case Studies : A study evaluating various thiophene derivatives highlighted their potential as microtubule-destabilizing agents, leading to significant reductions in cell viability through apoptosis pathways .
Antioxidant Activity
The antioxidant properties of thiophene derivatives have also been explored. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cancer progression and other diseases linked to oxidative damage .
Stability and Bioavailability
Research indicates that the stability of thiophene-containing compounds under physiological conditions is critical for their effectiveness as therapeutic agents. Studies have reported half-lives exceeding 24 hours for certain derivatives in plasma, suggesting favorable pharmacokinetic profiles for potential clinical applications .
Comparative Analysis
A comparative analysis of various thiophene-based drugs reveals their diverse therapeutic applications across different medical fields, including oncology, anti-inflammatory treatments, and cardiovascular health .
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through various methodologies that involve the modification of thiophene derivatives. The synthesis typically includes the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group, followed by chlorination and carboxylation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .
Biological Activities
Antioxidant Properties
Recent studies have demonstrated that derivatives of thiophene-2-carboxylic acid exhibit notable antioxidant activity. For instance, a study reported that certain thiophene derivatives showed significant inhibition of free radicals, indicating their potential as antioxidant agents .
Antibacterial Activity
The antibacterial properties of 5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid have been investigated against various pathogenic bacteria. Research indicates that modifications to the thiophene ring enhance its activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of specific substituents, such as methoxy groups, has been shown to increase hydrophilicity and, consequently, antibacterial efficacy .
Potential Therapeutic Applications
One of the most promising applications of this compound lies in its potential as an anticoagulant. A related compound has been identified as an inhibitor of factor Xa, which plays a crucial role in blood coagulation. This suggests that this compound could be explored for the prevention and treatment of thromboembolic disorders such as myocardial infarction and deep vein thrombosis .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant properties of several thiophene derivatives using the ABTS radical cation decolorization assay. Among them, a derivative similar to this compound exhibited up to 62% inhibition compared to standard antioxidants like ascorbic acid .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial activity of various thiophene derivatives against E. coli and P. aeruginosa. The results indicated that compounds with specific substitutions on the thiophene ring had enhanced potency, suggesting a structure-activity relationship that could guide future drug design .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organisms | Inhibition (%) |
|---|---|---|---|
| Thiophene Derivative A | Antioxidant | Free Radicals | 62.0 |
| Thiophene Derivative B | Antibacterial | Staphylococcus aureus | High |
| Thiophene Derivative C | Anticoagulant | Factor Xa | Inhibition noted |
Table 2: Synthesis Pathways
| Step | Reagents Used | Conditions |
|---|---|---|
| 1 | Fluorene derivative + Methoxycarbonyl chloride | Reflux in organic solvent |
| 2 | Chlorination agent | Room temperature |
| 3 | Carboxylic acid introduction | Acidic conditions |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Thiophene vs. Benzene Derivatives
- Compound 5: 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoro-2-isopropoxybenzoic acid () Core: Benzene ring with fluorine (position 5) and isopropoxy (position 2) substituents. Key Differences: The benzoic acid scaffold lacks sulfur, reducing electron-richness compared to thiophene. Fluorine’s electronegativity may enhance metabolic stability, while the isopropoxy group introduces steric bulk .
- (4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic Acid () Core: Benzene ring with a phenoxyacetic acid side chain.
Heterocyclic Variations
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid () Core: Tetrahydro-pyran (oxygen-containing six-membered ring). Key Differences: The saturated pyran ring reduces aromaticity, altering electronic properties and solubility. Oxygen’s electronegativity may enhance hydrogen-bonding capacity compared to sulfur in thiophene .
- Fmoc-tranexamic Acid (): (1r,4r)-4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid Core: Cyclohexane ring. Key Differences: A fully saturated, non-aromatic structure with axial/equatorial substituent orientations, influencing stereochemical interactions in biological systems .
Substituent Modifications
Chloro and Fluoro Substituents
Amino Acid Side Chains
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid (: BS-51976) Substituents: Methylated amino group, methoxy-oxobutanoate chain.
Q & A
What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in this compound, and how is it introduced during synthesis?
Answer:
The Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection during multi-step syntheses (e.g., peptide or heterocycle assembly). It is typically introduced via reaction with Fmoc-chloride or activated esters (e.g., Fmoc-OSu) under mildly basic conditions (pH 8–9) in polar aprotic solvents like DMF or dichloromethane. Deprotection is achieved using 20% piperidine in DMF, which cleaves the Fmoc group while preserving acid-labile functionalities .
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the presence of the Fmoc aromatic protons (δ 7.3–7.8 ppm), thiophene protons (δ 6.5–7.2 ppm), and carboxylic acid protons (broad peak ~12 ppm).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) from the Fmoc and carboxylic acid groups.
- LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>95% by UV detection at 254 nm).
- HPLC : Optimize reverse-phase C18 columns with acetonitrile/water gradients for purity assessment .
How can researchers optimize coupling efficiency during Fmoc-mediated synthesis?
Answer:
- Coupling Reagents : Use HBTU/HOBt or DIC/Oxyma Pure to activate the carboxylic acid moiety.
- Solvent : DMF or NMP enhances solubility and reaction kinetics.
- Base : Add DIEA (2–4 eq) to maintain pH 8–8.
- Monitoring : Perform Kaiser tests to confirm free amine availability post-coupling.
- Temperature : Microwave-assisted synthesis (50–60°C) can reduce reaction times .
How should researchers address discrepancies in reported stability data under varying pH conditions?
Answer:
- Accelerated Stability Studies : Incubate the compound in buffer solutions (pH 3–10) at 25°C and 40°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Analytical Tools : Quantify degradation via HPLC and identify byproducts with high-resolution MS.
- Contradiction Resolution : Cross-reference degradation kinetics with structurally analogous Fmoc-thiophene derivatives to infer stability trends .
What safety protocols are critical given the limited toxicological data for this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases (incompatible materials).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency : Treat acute exposure (inhalation/skin contact) with immediate rinsing and medical consultation .
How can the compound’s potential as a bioactive scaffold be systematically evaluated?
Answer:
- SAR Studies : Synthesize derivatives by modifying the thiophene core (e.g., halogen substitution) or Fmoc linker.
- Biological Assays : Screen for enzyme inhibition (e.g., kinases) or anti-inflammatory activity using cell-based models (e.g., IL-6/COX-2 inhibition).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict target binding affinities .
What strategies mitigate decomposition during prolonged storage?
Answer:
- Lyophilization : Convert to a stable lyophilized powder under inert gas (N₂/Ar).
- Additives : Include cryoprotectants (trehalose) or antioxidants (BHT) in formulations.
- Monitoring : Track purity monthly via LC-MS and store samples under controlled humidity (<30% RH) .
How can researchers assess environmental impact without ecotoxicity data?
Answer:
- Read-Across Analysis : Use data from structurally similar Fmoc-protected compounds (e.g., logP, biodegradability).
- In Silico Tools : Predict bioaccumulation (EPI Suite) and toxicity (ECOSAR) based on molecular descriptors.
- Precautionary Measures : Treat waste with activated carbon filtration before disposal .
What synthetic routes are viable for large-scale (>10 g) production?
Answer:
- Stepwise Synthesis :
- Introduce the Fmoc group to the amine precursor.
- Couple the intermediate to 5-chlorothiophene-2-carboxylic acid via EDC/HOBt.
- Purify via flash chromatography (silica gel, ethyl acetate/hexane).
- Scale-Up Considerations : Optimize solvent recovery (e.g., DMF distillation) and minimize column chromatography through crystallization .
How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Answer:
- Solubility Screening : Test in DMSO (highly polar), THF (moderate), and dichloromethane (nonpolar) at 25°C.
- Co-Solvent Systems : Use DMSO:water (1:1) or ethanol:ethyl acetate (3:7) for balanced solubility.
- pH Adjustment : Ionize the carboxylic acid group (pH > pKa ~2.5) to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
